molecular formula C19H16N4O2 B2662982 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide CAS No. 1207026-31-0

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide

Cat. No.: B2662982
CAS No.: 1207026-31-0
M. Wt: 332.363
InChI Key: ALWWDQWDQBBZTL-UHFFFAOYSA-N
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Description

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide is a nitrogenous heterocyclic compound featuring a fused pyrimidoindole core linked to an N-phenylpropanamide side chain. The pyrimido[5,4-b]indole scaffold is structurally distinct due to its tricyclic system, combining pyrimidine and indole moieties. This architecture is associated with diverse biological activities, particularly in antiparasitic and kinase inhibition contexts. The propanamide linker and phenyl group at the terminal position likely modulate solubility, bioavailability, and target interactions .

Properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-16(21-13-6-2-1-3-7-13)10-11-23-12-20-17-14-8-4-5-9-15(14)22-18(17)19(23)25/h1-9,12,22H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWWDQWDQBBZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of an appropriate precursor, such as an indole derivative, with a pyrimidine moiety under acidic or basic conditions.

    Functionalization: The core structure is then functionalized by introducing the phenylpropanamide group through amide bond formation. This can be achieved using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and viral infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide with structurally related compounds, focusing on substituents, biological activity, and physicochemical properties.

Pyrimidine and Quinoline Analogs (Antichagasic Activity)

  • Compound 10d (4-aminoquinoline analog): Exhibits anticruzain and antichagasic activity against Trypanosoma cruzi but with low selectivity, likely due to off-target effects from the quinoline moiety.
  • Compound 10e (pyrimidine analog) : Highly selective for Chagas disease but lacks anticruzain activity, suggesting the pyrimidine core alone may drive parasite-specific targeting .
  • Target Compound : The pyrimidoindole core shares structural similarity with pyrimidine analogs like 10e, but the addition of the propanamide-phenyl group may enhance binding specificity or pharmacokinetic properties.

Pyrimidoindole Derivatives with Varied Substituents

  • N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide (): Incorporates fluorine atoms and a methyl group on the indole ring. Fluorination often improves metabolic stability and membrane permeability, while the methyl group may sterically hinder non-specific interactions .
  • 2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide () : Features a benzyl group and a branched acetamide chain. The benzyl substituent could enhance hydrophobic interactions with target proteins, but the bulkier side chain may reduce solubility .

Triazinoindole and Triazinoquinoxaline Derivatives

  • 1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32): Contains a triazinoindole core and pyrazole ring. The triazine moiety introduces additional hydrogen-bonding capacity but may complicate synthesis .
  • Target Compound : The pyrimidoindole core lacks triazine’s nitrogen-rich structure, possibly reducing synthetic complexity while retaining heterocyclic rigidity for target engagement.

Thioamide and Sulfur-Containing Analogs

  • 3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (6): Includes a thioamide group and chlorophenyl substituent.
  • N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () : A sulfur-containing analog with a methoxyphenyl group. The sulfanyl group could improve redox activity or enzyme inhibition .
  • Target Compound : The absence of sulfur in the propanamide linker may prioritize stability over reactive interactions, aligning with safer drug profiles.

Data Tables

Table 1. Structural and Activity Comparison of Pyrimidoindole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Selectivity/Notes
This compound (Target) Pyrimido[5,4-b]indole Propanamide-phenyl N/A (Theoretical) Balanced solubility/stability
Compound 10e (pyrimidine analog) Pyrimidine Amino groups Antichagasic High selectivity, no anticruzain
N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-...propanamide Pyrimido[5,4-b]indole 8-methyl, difluorobenzyl N/A Improved metabolic stability
Compound 85 (pyrimidine derivative) Pyrimidine Molecularly simplified Antiparasitic Optimized via simplification

Table 2. Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~375.4 2.8 0.15 Amide, phenyl
Compound 10e ~320.3 1.5 0.45 Pyrimidine, amino
N-(2,4-Difluorobenzyl)-...propanamide ~438.4 3.2 0.08 Fluorine, methyl
Compound 6 (thioamide) ~398.9 3.5 0.03 Thioamide, chlorophenyl

Research Findings and Implications

  • Substituent Impact : Fluorine and methyl groups enhance metabolic stability (e.g., ), while bulky side chains (e.g., ) may compromise solubility. The target compound’s phenylpropanamide group strikes a balance .
  • Core Heterocycles : Pyrimidine derivatives () show selectivity for Chagas disease, but pyrimidoindole cores (e.g., ) may offer broader activity through dual heterocyclic interactions .
  • Synthetic Feasibility : Molecular simplification strategies () suggest the target compound could be a streamlined analog of earlier leads, prioritizing synthetic accessibility and potency .

Biological Activity

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide is a complex organic compound belonging to the pyrimidoindole class. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The pyrimidoindole framework is known for its diverse pharmacological effects, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2. Its structure includes a pyrimidine ring fused with an indole moiety, which is characteristic of many bioactive compounds.

PropertyValue
Molecular FormulaC19H18N4O2
Molecular Weight342.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the oxo group at the 4-position and the phenylpropanamide side chain may enhance its binding affinity to specific receptors or enzymes involved in disease pathways.

Target Interaction

Research indicates that compounds in the pyrimidoindole family may act as inhibitors of key enzymes or receptors involved in cancer progression and inflammatory responses. This compound's structural similarity to known inhibitors suggests potential activity against certain kinases or proteases.

Anticancer Activity

Several studies have explored the anticancer properties of pyrimidoindole derivatives. The compound's structure allows for potential interactions with DNA or RNA synthesis pathways, leading to inhibition of tumor growth.

Case Study: A study demonstrated that similar pyrimidoindole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Pyrimidoindoles have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory cytokines could position this compound as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Research Findings: In vitro studies indicated that related compounds reduced the production of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrimidoindole Core: This can be achieved through cyclization reactions involving indole derivatives and pyrimidine precursors under acidic or basic conditions.
  • Functionalization: Introduction of the oxo group can be accomplished through selective oxidation.
  • Amide Coupling: The final step involves coupling with phenylpropanamide derivatives.

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